2,5-dihydro-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction proceeds through nucleophilic addition, followed by cyclization and subsequent formation of the pyrazole ring.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2,5-Dihydro-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
3-Aminopyrazole: Another pyrazole derivative with similar structural features.
4-Aminopyrazole: Differing in the position of the amino group, leading to distinct reactivity and applications.
5-Aminopyrazole: Similar to 2,5-dihydro-1H-pyrazol-3-amine but with variations in chemical properties.
Uniqueness: 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Properties
CAS No. |
4189-86-0 |
---|---|
Molecular Formula |
C3H9Cl2N3 |
Molecular Weight |
158.03 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C3H7N3.2ClH/c4-3-1-2-5-6-3;;/h1,5-6H,2,4H2;2*1H |
InChI Key |
RDJUSZXKPLSYPX-UHFFFAOYSA-N |
SMILES |
C1C=C(NN1)N.Cl |
Canonical SMILES |
C1C=C(NN1)N.Cl.Cl |
Key on ui other cas no. |
4189-86-0 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.